8-Nitrocinnoline
Overview
Description
8-Nitrocinnoline is a heterocyclic aromatic compound with the molecular formula C8H5N3O2 . It is a derivative of cinnoline, which is an isomer of other naphthyridines such as quinoxaline, phthalazine, and quinazoline . This compound is characterized by the presence of a nitro group at the 8th position of the cinnoline ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitrocinnoline typically involves nitration reactions. One common method is the nitration of cinnoline using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Nitrocinnoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 8-Aminocinnoline.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Nitrocinnoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an antibacterial agent due to its ability to interfere with bacterial DNA synthesis.
Industry: It is used in the synthesis of dyes and pigments due to its aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of 8-Nitrocinnoline involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.
Comparison with Similar Compounds
Quinoxaline: Another naphthyridine isomer with similar aromatic properties.
Phthalazine: Shares the same core structure but differs in the position of nitrogen atoms.
Quinazoline: Similar in structure but with different biological activities.
Uniqueness: 8-Nitrocinnoline is unique due to the presence of the nitro group at the 8th position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
8-nitrocinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-4-5-9-10-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFXSLFKGVXHJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506298 | |
Record name | 8-Nitrocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-37-2 | |
Record name | 8-Nitrocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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